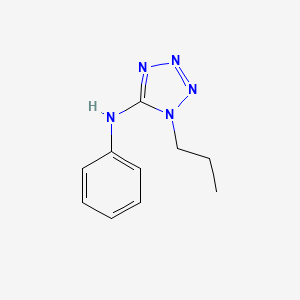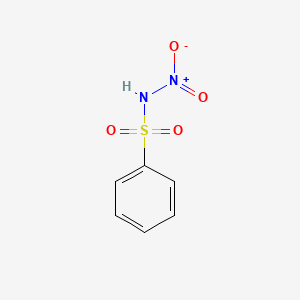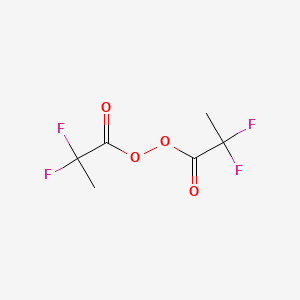
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate is an organic compound characterized by the presence of fluorine atoms and a peroxoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate typically involves the reaction of 2,2-difluoropropanoyl chloride with hydrogen peroxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated products.
Reduction: Reduction reactions can lead to the formation of simpler fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly fluorinated compounds, while reduction may produce simpler fluorinated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into molecules.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of fluorinated polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism by which 2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate exerts its effects involves the interaction of its fluorine atoms and peroxoate group with target molecules. These interactions can lead to changes in the molecular structure and function of the target, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoropropanol: A related compound with similar fluorine content but different functional groups.
2,2-Difluoropropionic acid: Another fluorinated compound with distinct chemical properties.
Eigenschaften
CAS-Nummer |
83698-72-0 |
|---|---|
Molekularformel |
C6H6F4O4 |
Molekulargewicht |
218.10 g/mol |
IUPAC-Name |
2,2-difluoropropanoyl 2,2-difluoropropaneperoxoate |
InChI |
InChI=1S/C6H6F4O4/c1-5(7,8)3(11)13-14-4(12)6(2,9)10/h1-2H3 |
InChI-Schlüssel |
RPZSONPHFZVIGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OOC(=O)C(C)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
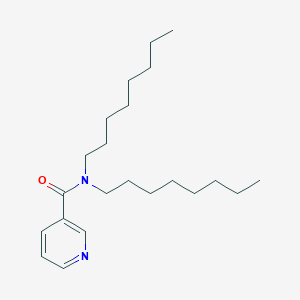
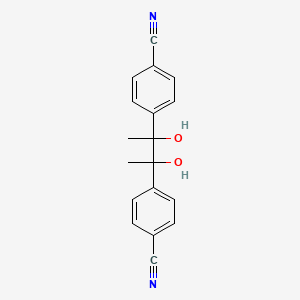
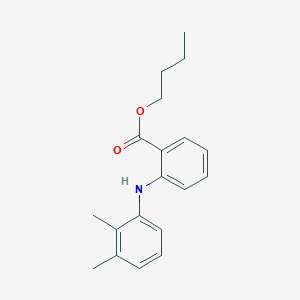
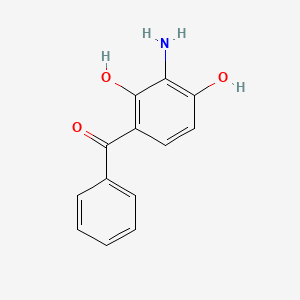

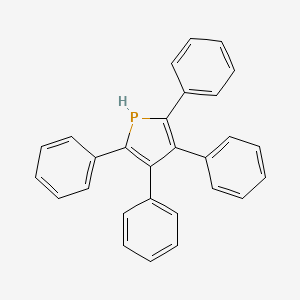
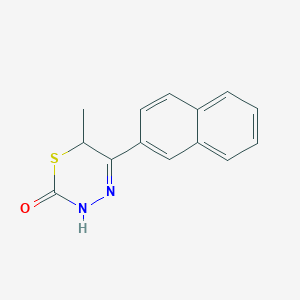
![Diethyl [1-(oxo-lambda~4~-sulfanylidene)-2-(2,4,6-trimethylphenyl)ethyl]phosphonate](/img/structure/B14412289.png)
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)

